2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Catalog No.
S811539
CAS No.
934426-22-9
M.F
C13H17BN2O2
M. Wt
244.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-...

CAS Number

934426-22-9

Product Name

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

IUPAC Name

2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Molecular Formula

C13H17BN2O2

Molecular Weight

244.1 g/mol

InChI

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-5-6-11(16)9(7-10)8-15/h5-7H,16H2,1-4H3

InChI Key

JWCNIIZUTIYXTL-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)C#N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)C#N

Organic Synthesis Building Block

-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, also known as 2-cyanophenylboronic acid pinacol ester, is a valuable chemical reagent in organic synthesis. The presence of both the amino and the pinacol boronate ester functional groups makes it a versatile building block for the construction of various complex molecules.

  • The amino group allows for coupling reactions to introduce other functionalities or link the molecule to other building blocks.
  • The pinacol boronate ester moiety participates in Suzuki-Miyaura coupling reactions, a powerful tool for carbon-carbon bond formation between the benzonitrile core and another aryl or vinyl group []. This specific type of coupling reaction is particularly useful due to its mild reaction conditions and tolerance for a wide range of functional groups.

Due to these properties, 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile finds application in the synthesis of a variety of molecules with potential biological activity, including:

  • Pharmaceuticals: The molecule can serve as a starting material for the development of new drugs by incorporating it into the structure of potential drug candidates.
  • Functional Materials: Its properties can be useful in the design of molecules with specific functions, such as light-emitting materials or organic electronics.

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound characterized by its unique structure that incorporates both an amino group and a dioxaborolane moiety. The molecular formula for this compound is C13H16BNO2, and it features a benzonitrile backbone, which contributes to its potential applications in medicinal chemistry and materials science. The presence of the dioxaborolane group enhances its reactivity and solubility in various organic solvents, making it a versatile building block in organic synthesis .

  • Borylation Reactions: The dioxaborolane group allows for efficient borylation of aryl halides under mild conditions. This is significant for synthesizing more complex organic molecules through cross-coupling reactions .
  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles, which can lead to the formation of various derivatives .
  • Suzuki Coupling: It can be utilized in Suzuki coupling reactions to form carbon-carbon bonds, which is a crucial step in the synthesis of pharmaceuticals and agrochemicals .

The synthesis of 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves several key steps:

  • Preparation of Dioxaborolane: The dioxaborolane moiety can be synthesized from boronic acid derivatives through a condensation reaction with diols.
  • Amino Group Introduction: This can be achieved through nucleophilic substitution or direct amination of the corresponding halide or nitrile precursor.
  • Final Coupling: The final compound is usually obtained by coupling the dioxaborolane with an appropriate benzonitrile derivative under controlled conditions to ensure high yield and purity .

This compound has several potential applications:

  • Pharmaceutical Development: Due to its unique structure and reactivity, it may serve as a lead compound in drug discovery.
  • Material Science: Its properties make it suitable for developing new materials with specific electronic or optical characteristics.
  • Chemical Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules .

Interaction studies involving 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile are essential for understanding its biological mechanisms. These studies often focus on:

  • Protein Binding Affinity: Assessing how well the compound binds to target proteins can provide insights into its potential therapeutic effects.
  • Enzyme Inhibition: Evaluating its ability to inhibit specific enzymes involved in disease pathways can help identify its utility in treating various conditions .

Several compounds share structural similarities with 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridineContains a pyridine ring instead of benzonitrilePotentially different biological activities
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anilineAniline derivative with similar boron functionalityDifferent reactivity patterns due to amine placement
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrileLacks amino group but retains dioxaborolane structureMay exhibit different solubility and stability

The uniqueness of 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile lies in the combination of the amino group and the dioxaborolane moiety attached to a benzonitrile framework. This combination may enhance its reactivity and biological activity compared to other similar compounds .

Dates

Modify: 2023-08-16

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